

An In-depth Technical Guide to the Structure of 7-Aminoquinazolin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

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Abstract

7-Aminoquinazolin-4-ol, a key heterocyclic scaffold, is a subject of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. As a privileged structure, its derivatives have shown promise as potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive elucidation of the structure of **7-Aminoquinazolin-4-ol**, including its physicochemical properties, detailed spectral analysis, and a plausible synthetic route. Furthermore, this guide explores the potential biological significance of this compound by examining its interaction with key cellular signaling pathways, offering a foundation for future drug discovery and development endeavors.

Physicochemical Properties

7-Aminoquinazolin-4-ol is a solid organic compound with the molecular formula $C_8H_7N_3O$. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ N ₃ O	
Molecular Weight	161.16 g/mol	
CAS Number	90004-09-4	
Appearance	Off-white to pale yellow solid	
Tautomeric Form	Exists in equilibrium between the -ol and -one forms, with the quinazolin-4(3H)-one form generally predominating in the solid state.	

Structural Elucidation through Spectroscopic Analysis

The definitive structure of **7-Aminoquinazolin-4-ol** is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework of the molecule. While specific experimental spectra for **7-Aminoquinazolin-4-ol** are not readily available in the public domain, a predicted ¹H and ¹³C NMR spectral data interpretation is provided based on the analysis of closely related quinazolinone derivatives. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Predicted Data:

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~12.0	br s	1H	N3-H (amide proton)
~8.0	s	1H	H-2
~7.8	d	1H	H-5
~7.0	dd	1H	H-6
~6.8	d	1H	H-8
~5.5	s	2H	-NH ₂ (amino protons)

¹³C NMR (Carbon NMR) Predicted Data:

Chemical Shift (δ) ppm (Predicted)	Assignment
~165.0	C-4 (C=O)
~152.0	C-8a
~149.0	C-7
~147.0	C-2
~128.0	C-5
~118.0	C-4a
~115.0	C-6
~100.0	C-8

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in **7-Aminoquinazolin-4-ol**. The spectrum, typically acquired using a KBr pellet, would exhibit characteristic absorption bands.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine and amide)
~3100	Medium	Aromatic C-H stretching
~1680	Strong	C=O stretching (amide I band)
~1620	Strong	N-H bending (amine) and C=C stretching (aromatic)
~1560	Medium	C=N stretching
~1480	Medium	Aromatic C=C stretching

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern. Under electron ionization (EI), the molecular ion peak ($[M]^+$) would be observed at m/z 161.

m/z (Predicted)	Interpretation
161	Molecular ion $[M]^+$
144	$[M - NH_3]^+$
133	$[M - CO]^+$
117	$[M - HNCO]^+$

Synthesis of 7-Aminoquinazolin-4-ol

A plausible and commonly employed synthetic route to **7-Aminoquinazolin-4-ol** involves a cyclocondensation reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 2-Amino-4-nitrobenzoic Acid

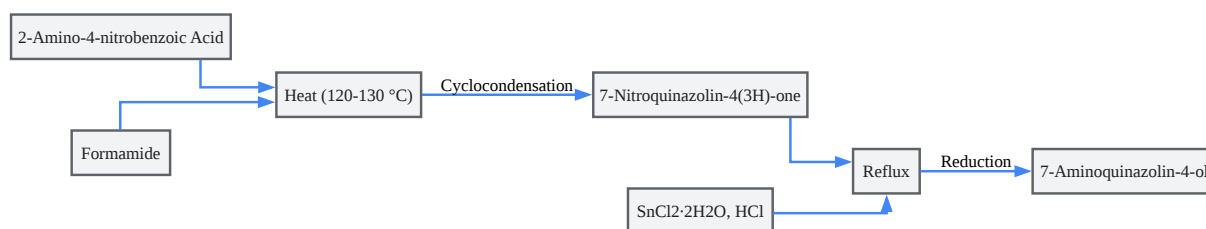
This synthesis involves a two-step process: the formation of the quinazolinone ring followed by the reduction of the nitro group.

Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

- In a round-bottom flask, a mixture of 2-amino-4-nitrobenzoic acid (1 equivalent) and an excess of formamide (10-15 equivalents) is heated at 120-130 °C for 4-6 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with water.
- The solid product is collected by vacuum filtration, washed thoroughly with water, and dried to yield 7-nitroquinazolin-4(3H)-one.

Step 2: Reduction of 7-Nitroquinazolin-4(3H)-one to **7-Aminoquinazolin-4-ol**

- To a suspension of 7-nitroquinazolin-4(3H)-one (1 equivalent) in ethanol, a reducing agent such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3-5 equivalents) is added.
- Concentrated hydrochloric acid is added dropwise to the mixture, and the reaction is refluxed for 2-4 hours.
- After completion of the reaction (monitored by TLC), the mixture is cooled and the pH is adjusted to ~8-9 with a saturated sodium bicarbonate solution.
- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure **7-Aminoquinazolin-4-ol**.



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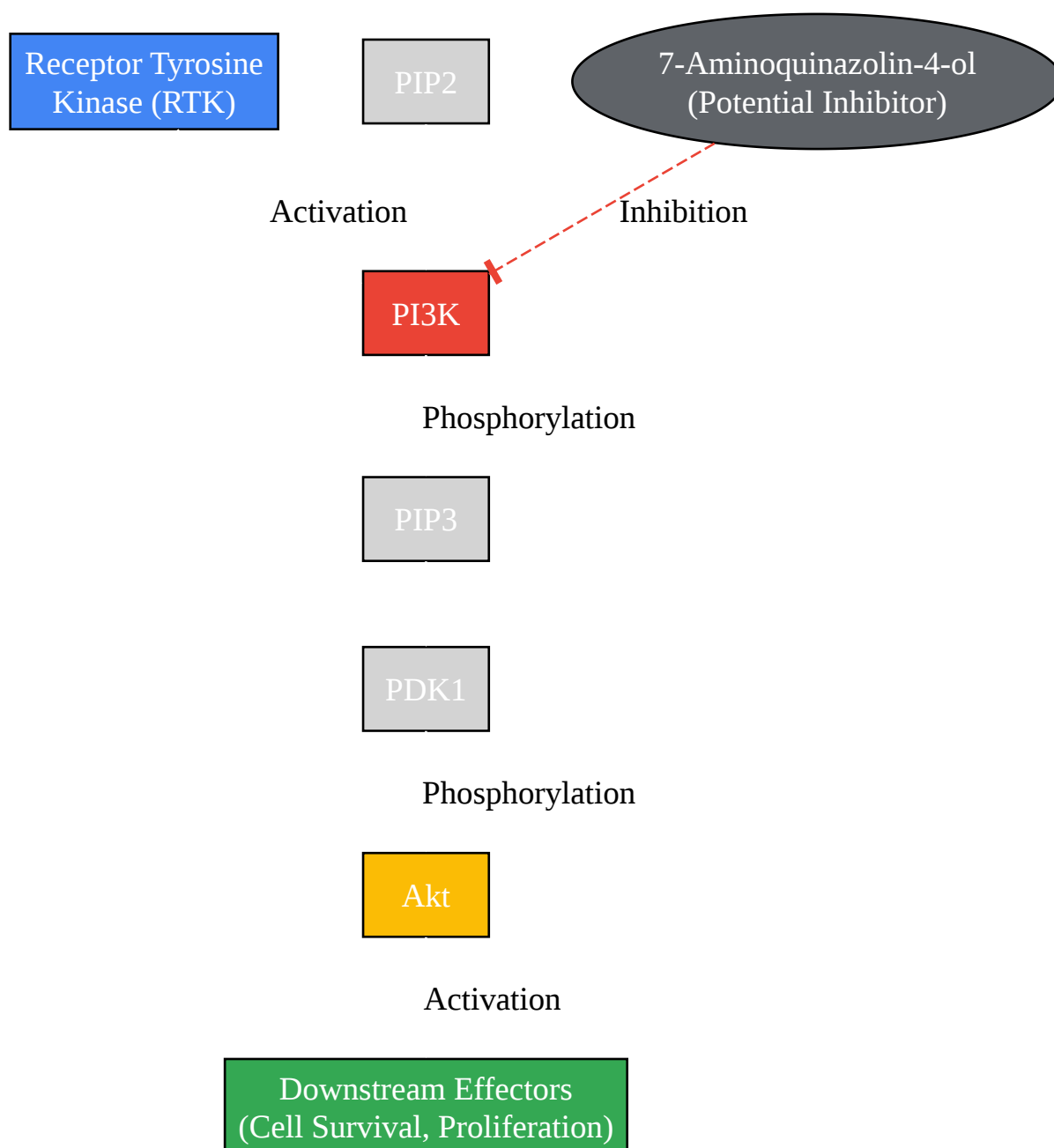
Synthesis workflow for **7-Aminoquinazolin-4-ol**.

Potential Biological Significance and Signaling Pathways

Quinazolinone derivatives are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects. While specific studies on **7-Aminoquinazolin-4-ol** are limited, its structural similarity to other bioactive quinazolinones suggests potential involvement in key pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.^{[1][2]} Aberrant activation of this pathway is a hallmark of many cancers. Several 4-aminoquinazoline derivatives have been reported to exhibit inhibitory activity against PI3K α , leading to the suppression of the PI3K/Akt pathway.^[2] It is plausible that **7-Aminoquinazolin-4-ol** could serve as a scaffold for the design of novel PI3K inhibitors.



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Potential inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of the MAPK/ERK pathway is also frequently observed in cancer.[3]

Certain heterocyclic compounds are known to modulate this pathway, and further investigation is warranted to determine if **7-Aminoquinazolin-4-ol** or its derivatives can exert similar effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory response and cell survival.[4] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers.[4] The quinazoline scaffold has been explored for its potential to inhibit NF-κB activation, suggesting a possible avenue for the therapeutic application of **7-Aminoquinazolin-4-ol** derivatives in inflammatory conditions.

Conclusion

7-Aminoquinazolin-4-ol represents a valuable molecular scaffold with significant potential in drug discovery. This technical guide has provided a detailed elucidation of its structure, supported by predicted spectroscopic data and a reliable synthetic protocol. The exploration of its potential interactions with key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB highlights promising directions for future research. The development of novel derivatives based on the **7-Aminoquinazolin-4-ol** core may lead to the discovery of potent and selective therapeutic agents for a range of diseases, particularly cancer and inflammatory disorders. Further experimental validation of the predicted data and in-depth biological evaluation are crucial next steps in harnessing the full therapeutic potential of this versatile compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 7-Aminoquinazolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184084#elucidating-the-structure-of-7-aminoquinazolin-4-ol]

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